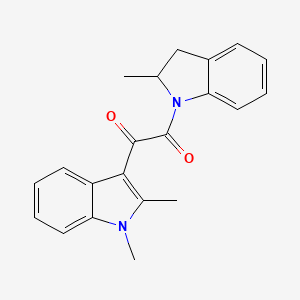

1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-methylindolin-1-yl)ethane-1,2-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-methylindolin-1-yl)ethane-1,2-dione, commonly known as DIM-5, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of indole derivatives and has been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. In

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Properties: “MLS000684784” exhibits promising anticancer properties. Research suggests that it interferes with cancer cell proliferation and induces apoptosis. Its unique chemical structure may target specific pathways involved in tumor growth .

Anti-Inflammatory Effects: The compound also demonstrates anti-inflammatory effects. It could potentially modulate inflammatory responses by interacting with key enzymes or receptors .

Neuropharmacology

Neuroprotective Activity: Studies indicate that “MLS000684784” has neuroprotective properties. It may enhance neuronal survival and mitigate oxidative stress, making it relevant for neurodegenerative diseases .

GABA Receptor Modulation: The compound interacts with GABA receptors, affecting neurotransmission. This modulation could have implications for anxiety, epilepsy, and other neurological conditions .

Chemical Biology

Protein-Protein Interaction Inhibition: “MLS000684784” disrupts specific protein-protein interactions. Researchers explore its potential as a tool compound to study protein networks and cellular processes .

Enzyme Inhibition: The compound inhibits certain enzymes, making it valuable for enzymology studies and drug discovery .

Materials Science

Optoelectronic Applications: Due to its unique indole-based structure, “MLS000684784” may find applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) or solar cells .

Nanomaterial Synthesis: Researchers investigate its role in synthesizing functional nanomaterials with tailored properties .

properties

IUPAC Name |

1-(1,2-dimethylindol-3-yl)-2-(2-methyl-2,3-dihydroindol-1-yl)ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c1-13-12-15-8-4-6-10-17(15)23(13)21(25)20(24)19-14(2)22(3)18-11-7-5-9-16(18)19/h4-11,13H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZVLTJSXVSYIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C(=O)C3=C(N(C4=CC=CC=C43)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701325052 |

Source

|

| Record name | 1-(1,2-dimethylindol-3-yl)-2-(2-methyl-2,3-dihydroindol-1-yl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816634 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-methylindolin-1-yl)ethane-1,2-dione | |

CAS RN |

862831-31-0 |

Source

|

| Record name | 1-(1,2-dimethylindol-3-yl)-2-(2-methyl-2,3-dihydroindol-1-yl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-sulfonyl fluoride](/img/structure/B2456415.png)

![2-(3-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2456420.png)

![4-[(E)-2-(2-chlorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2456425.png)

![Cyclohex-3-en-1-yl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2456429.png)

![N-(3-acetylphenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2456430.png)

![N-(2-chlorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2456433.png)